molecular formula C14H12N2 B182874 7-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 885-91-6

7-Methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No. B182874
CAS RN: 885-91-6
M. Wt: 208.26 g/mol
InChI Key: ICCPXMKBWXGLLH-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylimidazo[1,2-a]pyridine is a hydrogen bonding sensor developed by the Kozlowski group. This colorimetric probe has been used to assess the relative reactivity of hydrogen bonding organocatalysts as well as to measure hydrogen bond strength in pharmaceutically relevant molecules .


Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-α]pyridines has been achieved from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions . The reaction of acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) and 2-aminopyridine proceeds smoothly in the presence of Na2CO3 to form 2-phenylimidazo[1,2-α]pyridine . A novel series of imidazopyridine Schiff bases have also been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes .


Molecular Structure Analysis

The molecular formula of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is C14H12N2 . The InChI code is 1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 . The Canonical SMILES is CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The molecular weight of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is 208.26 g/mol . The exact mass and monoisotopic mass are 208.100048391 g/mol . The topological polar surface area is 17.3 Ų . The compound has a complexity of 235 .

Scientific Research Applications

Hydrogen Bonding Sensor

This compound has been developed as a hydrogen bonding sensor by the Kozlowski group. It serves as a colorimetric probe to assess the reactivity of hydrogen bonding organocatalysts and measure hydrogen bond strength in pharmaceutically relevant molecules .

Pharmacological Properties

Imidazo[1,2-a]pyridines, including derivatives of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, have a broad range of pharmacological properties. They are known for anti-inflammatory, antiprotozoal, antiviral, antiulcer, antibacterial, antifungal, antiherpes activities, and treatments for hepatitis C and HIV .

Antimicrobial and Antioxidant Activities

A series of imidazopyridine Schiff bases synthesized from 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine have shown promising antimicrobial and antioxidant activities. Docking studies have been performed to understand their binding interactions with target enzymes .

Synthesis Optimization

Research has been conducted to optimize the synthesis of imidazo[1,2-a]pyridines. Various solvents and heating conditions were investigated to improve the yield of related compounds .

Multicomponent Reaction Synthesis

A method has been developed for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids based on multicomponent reactions. This showcases the versatility of the compound in chemical synthesis .

Mechanism of Action

Target of Action

It is known that similar compounds have shown inhibitory activities againstCOX-1 and COX-2 . These enzymes play a crucial role in inflammation and pain signaling in the body.

Mode of Action

It has been suggested that electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can reduce the activity of the parent compound . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Given its potential inhibitory activity against cox-1 and cox-2 , it may affect the prostaglandin synthesis pathway , which is regulated by these enzymes. This could lead to downstream effects on inflammation and pain signaling.

Pharmacokinetics

It is known that the compound’s lipophilicity and druglikeness can impact its bioavailability .

Result of Action

Based on its potential inhibitory activity against cox-1 and cox-2 , it may have anti-inflammatory effects.

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing more efficient synthesis methods and exploring further biological applications .

properties

IUPAC Name

7-methyl-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCPXMKBWXGLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351857
Record name 7-methyl-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-phenylimidazo[1,2-a]pyridine

CAS RN

885-91-6
Record name 7-methyl-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key fluorescent properties of 7-Methyl-2-phenylimidazo[1,2-a]pyridine?

A1: 7-Methyl-2-phenylimidazo[1,2-a]pyridine exhibits a fluorescence emission maximum (λfl) at approximately 374-381 nm in ethanol. [] This compound demonstrates a high quantum yield (Φ) ranging from 0.50 to 0.78 in ethanol, indicating its strong fluorescence efficiency. [] Notably, it exists as a thermally stable solid at ambient temperatures, with a melting point between 55-190 °C. []

Q2: How effective is 7-Methyl-2-phenylimidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in acidic environments?

A2: While specific data on its efficacy requires further investigation, research suggests that 7-Methyl-2-phenylimidazo[1,2-a]pyridine shows potential as a corrosion inhibitor for carbon steel in phosphoric acid solutions. [, ] Both computational and experimental studies using electrochemical and gravimetric techniques are being employed to understand its inhibition mechanism and effectiveness. [, ]

Q3: How does the introduction of substituents on the phenyl ring of imidazo[1,2-a]pyridine derivatives affect their fluorescent properties?

A3: Research indicates that introducing electron-donating groups, like amino or dimethylamino groups, at the 4' position of the phenyl ring in 2-phenylimidazo[1,2-a]pyridine leads to a significant red shift in the fluorescence emission maximum. [] For instance, 2-(4-aminophenyl)imidazo[1,2-a]pyridine and 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine exhibit λfl values of 445 nm and 446 nm, respectively. [] This finding suggests a structure-property relationship where electron-donating substituents can influence the compound's fluorescence behavior.

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